Product packaging for ethyl 1H-indole-2-carboxylate(Cat. No.:CAS No. 117770-52-2)

ethyl 1H-indole-2-carboxylate

Cat. No.: B1148980
CAS No.: 117770-52-2
M. Wt: 189
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Description

Ethyl 1H-indole-2-carboxylate ( 3770-50-1) is a fundamental building block in medicinal and organic chemistry, serving as a key precursor for synthesizing diverse biologically active compounds . The compound features an indole ring system with an ethyl ester functionalization at the 2-position, which facilitates further chemical modifications. Its structure has been confirmed by single-crystal X-ray diffraction, revealing hydrogen-bonded dimers forming a characteristic herringbone pattern in the solid state . In synthetic chemistry, this ester serves as a versatile intermediate for the synthesis of various functionalized indoles. It readily undergoes N-alkylation using alkyl halides in the presence of aqueous KOH in acetone to yield N-alkylated indole-2-carboxylates, which can be further hydrolyzed to the corresponding acids . Hydrazinolysis of the ester group efficiently produces indole-2-carbohydrazide, a valuable precursor for generating Schiff bases and heterocycles like thiazoles when reacted with phenacyl bromides . Furthermore, it participates in Friedel-Crafts acylation reactions, yielding regioselectively substituted 3-acyl, 5-acyl, or 7-acyl indole derivatives depending on the specific Lewis acid catalyst and reaction conditions employed . Research applications of this compound are extensive. It is a crucial scaffold in the development of potential pharmaceutical agents , with studies exploring derivatives for their antitumor, antifungal, and anti-inflammatory properties . Its role as a precursor to glycine receptor antagonists and cellular kinase inhibitors further highlights its significance in neuroscience and oncology research . The compound is also investigated in materials science for the construction of more complex molecular architectures, such as tris-indole compounds studied as potential chelators . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, referring to the relevant safety data sheet.

Properties

CAS No.

117770-52-2

Molecular Formula

C11H11NO2

Molecular Weight

189

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 1h Indole 2 Carboxylate

Established Synthetic Routes to the Core Structure

Classic reactions have long formed the foundation for constructing the indole (B1671886) nucleus. These methods have been refined over decades to improve yields, purity, and substrate scope for the synthesis of ethyl 1H-indole-2-carboxylate.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing indoles. thermofisher.comwikipedia.org The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com

For the specific synthesis of this compound, the required precursor is ethyl pyruvate (B1213749) phenylhydrazone. This intermediate is heated in the presence of an acid catalyst to induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comorgsyn.org A variety of acid catalysts have been successfully employed for this transformation, each offering different advantages in terms of reaction conditions and yields.

Catalyst SystemStarting MaterialsKey Findings
Brønsted Acids Phenylhydrazine, Ethyl pyruvateCatalysts like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used. wikipedia.org
Polyphosphoric Acid (PPA) Ethyl pyruvate phenylhydrazonePPA is an effective catalyst for the cyclization step. orgsyn.org
Lewis Acids Ethyl pyruvate phenylhydrazoneZinc chloride (ZnCl₂) and boron trifluoride (BF₃) can be used to promote the reaction. wikipedia.orgorgsyn.org
Acetic Acid Ethyl pyruvate phenylhydrazoneCan serve as both a solvent and a catalyst for the synthesis. orgsyn.org

The reaction's primary drawback is its failure with acetaldehyde, precluding the direct synthesis of the parent indole. However, using ethyl pyruvate allows for the formation of the 2-carboxylate derivative, which can be subsequently decarboxylated if the unsubstituted indole is desired. byjus.com

The Japp–Klingemann reaction is a powerful method for synthesizing the hydrazone precursors required for the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic or neutral conditions. The initial azo compound undergoes hydrolysis and decarboxylation to yield the desired hydrazone. wikipedia.orgacs.org

The Hemetsberger–Knittel synthesis is a thermal decomposition reaction that directly produces indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters (α-azidocinnamate esters). wikipedia.orgsynarchive.com The starting azides are readily prepared via an aldol (B89426) condensation between an aromatic aldehyde and an α-azidoacetate, such as ethyl azidoacetate. researchgate.net

The mechanism is believed to proceed through a nitrene intermediate formed upon thermolysis, which then cyclizes to form the indole ring. researchgate.net The reaction is typically carried out by heating the α-azidocinnamate ester in an inert, high-boiling solvent like xylene. researchgate.net Yields are generally high, often exceeding 70%. wikipedia.org

Despite its utility, the synthesis can be hampered by the instability of the azide (B81097) starting materials and challenges in their preparation. wikipedia.org Research has focused on optimizing the initial aldol condensation step. It was found that conducting the reaction at lower temperatures can improve the yield of the intermediate azidocinnamate. pharm.or.jp Further studies have explored the use of different esters, such as tert-butyl azidoacetate, which was shown to improve the aldol reaction for less reactive aldehydes and allow for the synthesis of tert-butyl indole-2-carboxylates. pharm.or.jp

Starting MaterialsReactionKey Optimization
Aryl aldehyde, Ethyl azidoacetateAldol condensation followed by thermal cyclization.Lowering the temperature of the initial aldol reaction can improve yields of the azide intermediate. pharm.or.jp
Aryl aldehyde, tert-Butyl azidoacetateAldol condensation followed by thermal cyclization.Use of tert-butyl azidoacetate can improve results for less reactive aldehydes. pharm.or.jp

A direct and straightforward route to this compound is the esterification of its corresponding carboxylic acid. This method is advantageous when 1H-indole-2-carboxylic acid is readily available or easily synthesized. Several standard esterification protocols have been successfully applied.

One common method involves the Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgsyn.org

A highly efficient alternative involves converting the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). researchgate.net The resulting indole-2-carbonyl chloride is not typically isolated but is reacted in situ with ethanol. This method avoids the equilibrium limitations of Fischer esterification and often provides excellent yields. A reported synthesis using this two-step procedure achieved a 93% yield of the final product. researchgate.netnih.gov

Reagent / CatalystConditionsYield
Ethanol, H₂SO₄ or HClRefluxModerate to Good
1. Thionyl chloride (SOCl₂) 2. Ethanol1. 0°C to room temp 2. Room temp, overnight93% nih.gov
Aqueous KOH in acetone (B3395972)Used for hydrolysis of the ester to the acid, demonstrating the reverse reaction. mdpi.comresearchgate.netN/A

Modern Catalyst Systems in Synthesis

While established routes are robust, modern organic synthesis increasingly relies on transition metal catalysis to achieve higher efficiency, milder reaction conditions, and novel bond formations.

The application of transition metal catalysis to indole synthesis has grown significantly, with palladium, cobalt, and other metals being used to facilitate C-H functionalization, cross-coupling, and cyclization reactions. mdpi.comrsc.org

Direct transition metal-catalyzed syntheses that specifically yield this compound are less common in the literature than those for other substituted indoles. However, the broader field of indole synthesis continues to evolve, with new catalytic systems being developed for various C-C and C-N bond-forming reactions that construct the indole core. mdpi.com

Organocatalytic Approaches

The direct organocatalytic synthesis of the this compound core structure is an emerging area of research, with current literature primarily focusing on the organocatalytic functionalization of the pre-formed indole nucleus rather than its initial construction. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a valuable metal-free alternative to traditional catalysis. While direct organocatalytic indole-2-carboxylate (B1230498) synthesis is not yet widely reported, the functionalization of the indole scaffold using organocatalysts is well-established and provides insight into the potential of this strategy.

Prominent organocatalysts such as L-proline and thiourea (B124793) derivatives have been successfully employed in reactions involving the indole core. nih.govresearchgate.net L-proline, a naturally occurring amino acid, has been shown to catalyze multicomponent reactions for the synthesis of various 3-indole derivatives. nih.gov These reactions are valued for their environmental friendliness, procedural simplicity, and use of a readily available catalyst under mild conditions. nih.gov

Thiourea-based organocatalysts are particularly effective in promoting enantioselective additions of indoles to various electrophilic partners. researchgate.netresearchgate.netdoi.orgnih.govnih.gov These reactions often proceed through the formation of a chiral ion pair, enabling high stereoselectivity in the formation of new carbon-carbon bonds at the indole-C3 position. researchgate.net The mechanism is believed to involve hydrogen-bond donation from the thiourea catalyst to stabilize intermediates and control the stereochemical outcome. nih.gov While these methods are powerful for creating complex chiral molecules from indole precursors, they typically modify an existing indole ring rather than constructing the indole-2-carboxylate skeleton itself.

The development of organocatalytic strategies for the asymmetric synthesis of diverse indole-based chiral heterocycles is a testament to the power of this field. nih.gov These methods focus on achieving high step and atom economy with excellent enantiocontrol, addressing key challenges in modern synthetic chemistry. nih.gov Future research may lead to the application of these principles in novel, direct organocatalytic routes to this compound.

Table 1: Examples of Organocatalytic Reactions for the Functionalization of Indole Derivatives

Catalyst TypeReaction TypeSubstratesProduct TypeKey Features
L-Proline Multicomponent ReactionIndoles, Aldehydes, Malononitrile3-Substituted IndolesGreen, one-pot, high yields, mild conditions. nih.gov
Thiourea Derivatives Enantioselective AdditionIndoles, N-Acyliminium IonsFunctionalized IndolesHighly enantioselective, access to biologically active frameworks. researchgate.netnih.gov
Thiourea Derivatives Enantioselective AdditionIndoles, PyronesIndole-Pyrone AdductsCreates quaternary stereocenters, high stereoselectivity. researchgate.netdoi.orgnih.gov
Chiral Phosphoric Acid Asymmetric [3+2] CyclizationIndolylmethanols, AlkenesIndole-based HeterocyclesHigh step and atom economy, excellent enantiocontrol. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by employing sustainable practices. Key areas of focus include the use of alternative energy sources, greener solvents, and maximizing atom economy.

One of the significant advancements in this area is the use of microwave irradiation as an alternative energy source. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve product yields, and enhance reaction efficiency. nih.govresearchgate.net The Hemetsberger–Knittel synthesis, a classic method for preparing indole-2-carboxylates from α-azidocinnamate esters, has been successfully adapted to microwave conditions. researchgate.netdoi.orgresearchgate.net This modification allows for rapid and high-yielding conversion to the corresponding indole products, often without the formation of side products. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Ionic liquids have emerged as promising green solvents due to their low volatility, thermal stability, and recyclability. An improved procedure for the synthesis of indole-2-carboxylic acid esters, including the ethyl ester, has been developed using an ionic liquid under controlled microwave irradiation. researchgate.net This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, offering high yields, short reaction times, and mild conditions. researchgate.net The use of water as a solvent, whenever feasible, represents another key green strategy, although its application can be limited by the low solubility of organic substrates. mdpi.com

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. orgsyn.orgrsc.org Syntheses with high atom economy minimize waste by design. While traditional named reactions like the Fischer indole synthesis are powerful for creating the indole core, they are not always atom-economical. wikipedia.orgorganic-chemistry.orgresearchgate.netthermofisher.comyoutube.com Modern synthetic efforts aim to develop new reactions, such as addition reactions, that maximize the incorporation of all reactant atoms into the final product, thereby adhering more closely to the principles of atom economy. orgsyn.org Research into catalytic cycles that are more efficient and generate less waste is ongoing, with the goal of making indole synthesis more sustainable. organic-chemistry.org

Table 2: Application of Green Chemistry Principles in Indole-2-Carboxylate Synthesis

Green PrincipleMethodologySpecific ExampleAdvantages
Alternative Energy Source Microwave IrradiationHemetsberger–Knittel SynthesisRapid reaction times, high yields, reduced side products. doi.orgresearchgate.net
Greener Solvents Ionic LiquidsCondensation of 2-halo aryl aldehydes and ethyl isocyanoacetateHigh yields, mild conditions, short reaction times, solvent recyclability. researchgate.net
Atom Economy Reaction DesignDevelopment of addition and catalytic reactionsMinimization of waste, increased efficiency, sustainability. orgsyn.orgrsc.org

Chemical Reactivity and Synthetic Transformations of Ethyl 1h Indole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. The presence of the electron-withdrawing carboxylate group at the C-2 position deactivates the pyrrole (B145914) ring to some extent, yet reactions still readily occur, primarily at the C-3 position.

The halogenation of ethyl 1H-indole-2-carboxylate can be directed to different positions of the indole ring depending on the reaction conditions and the halogenating agent used. While direct halogenation at the C-3 position is common for many indole derivatives, the presence of the C-2 carboxylate can influence the regioselectivity. Enzymatic methods have also been explored for the halogenation of indole carboxylic acids, which, although involving a decarboxylation step, highlight the potential for selective halogen introduction to the indole scaffold. For instance, vanadium haloperoxidases have been used for the decarboxylative chlorination, bromination, and iodination of 3-carboxyindoles. chemrxiv.org

Further research has demonstrated the synthesis of 3-halogenated indoles through various synthetic routes. For example, 3-chloro, 3-bromo, and 3-iodo-2-(trifluoromethyl)-1H-indoles have been prepared and subsequently used in further reactions. mdpi.com While not directly this compound, these studies provide insight into the halogenation patterns of the indole ring.

Table 1: Examples of Halogenation Reactions on Indole Scaffolds
Starting MaterialReagent(s)Position of HalogenationProductReference
N-acetylindole-3-carboxylic acidAmVBPO, KBr, H₂O₂C-3 (after decarboxylation)3-Bromo-N-acetylindole chemrxiv.org
N-alkyl-indole-3-carboxylic acidCiVCPO, KCl, H₂O₂C-3 (after decarboxylation)3-Chloro-N-alkylindole chemrxiv.org
N-benzyl-3-carboxyindoleVanadium Haloperoxidase, KIC-3 (after decarboxylation)3-Iodo-N-benzylindole chemrxiv.org

The Friedel-Crafts acylation of this compound typically occurs at the C-3 position, which is the most nucleophilic carbon in the indole ring. However, the reaction conditions can be tuned to achieve substitution on the benzene (B151609) portion of the indole nucleus as well. semanticscholar.org The reactivity at the C-3 position is somewhat diminished due to the electron-withdrawing nature of the C-2 carboxylate group. clockss.org

A general method for the acylation of ethyl indole-2-carboxylates involves the use of a carboxylic acid in the presence of trifluoroacetic anhydride (B1165640) and phosphoric acid in acetonitrile. clockss.org This method has been shown to be effective with a variety of aliphatic and aromatic carboxylic acids, affording the corresponding 3-acylindoles in satisfactory yields. clockss.org In some cases, Friedel-Crafts acylation using acyl chlorides or anhydrides in the presence of aluminum chloride can lead to a mixture of products, with acylation occurring at the C-3, C-5, and C-7 positions. semanticscholar.org

Table 2: Friedel-Crafts Acylation of Ethyl Indole-2-carboxylates
Acylating AgentCatalyst/ReagentPosition of AcylationProductYield (%)Reference
Acetic AcidTrifluoroacetic Anhydride, H₃PO₄C-3Ethyl 3-acetyl-1H-indole-2-carboxylate93.2 clockss.org
Isobutyric AcidTrifluoroacetic Anhydride, H₃PO₄C-3Ethyl 3-isobutyryl-1H-indole-2-carboxylate91.5 clockss.org
Benzoic AcidTrifluoroacetic Anhydride, H₃PO₄C-3Ethyl 3-benzoyl-1H-indole-2-carboxylate80.7 clockss.org
p-Nitrobenzoyl ChlorideAlCl₃C-3, C-5, C-7Mixture of acylated products- semanticscholar.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. For this compound, this reaction proceeds smoothly to introduce a formyl group at the C-3 position. The standard reagents for this transformation are phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). znaturforsch.comresearchgate.net The resulting product, ethyl 3-formyl-1H-indole-2-carboxylate, is a valuable synthetic intermediate for the preparation of various aplysinopsin and β-carboline thiohydantoin analogues. znaturforsch.comresearchgate.net

The reaction involves the formation of the Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF, which then acts as the electrophile. The indole nitrogen attacks the Vilsmeier reagent, leading to the formation of an intermediate that, upon hydrolysis, yields the 3-formyl derivative. This reaction is highly regioselective for the C-3 position. nih.gov

Table 3: Vilsmeier-Haack Formylation of this compound
Starting MaterialReagentsPosition of FormylationProductReference
This compoundPOCl₃, DMFC-3Ethyl 3-formyl-1H-indole-2-carboxylate znaturforsch.comresearchgate.netnih.gov

Nucleophilic Reactions and Derivatizations of the Ester Moiety

The ethyl ester group at the C-2 position of this compound is susceptible to nucleophilic attack, allowing for a variety of transformations to produce other functional groups such as hydrazides and amides.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a straightforward and efficient method for the synthesis of 1H-indole-2-carbohydrazide. mdpi.comresearchgate.net This transformation, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl carbon, followed by the elimination of ethanol (B145695). The resulting hydrazide is a key building block for the synthesis of various heterocyclic compounds, including thiazoles and triazoles. mdpi.comresearchgate.net The reaction is typically carried out by heating the ester with hydrazine hydrate, often in a solvent like ethanol. researchgate.net

Table 4: Hydrazinolysis of this compound
Starting MaterialReagentProductReference
This compoundHydrazine Hydrate1H-Indole-2-carbohydrazide mdpi.comresearchgate.net

The conversion of this compound to various carboxamides can be achieved through several synthetic routes. One common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable coupling agent. nih.govresearchgate.net Alternatively, direct amidation of the ester can be performed, although this often requires more forcing conditions.

A general and efficient method for amidation involves the direct coupling of carboxylate salts with amines using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). organic-chemistry.orgresearchgate.net This method is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable. organic-chemistry.org While these methods are general, they are applicable to the synthesis of a wide array of indole-2-carboxamides. The synthesis of tris-indole compounds as potential chelators has been explored, starting from 1H-indole-2-carboxylic acid which is readily prepared from its ethyl ester. nih.govresearchgate.net

Table 5: General Amidation Reaction for Carboxylate Derivatives
Carboxylate SourceAmineCoupling Reagent/BaseProduct TypeReference
Alkali Metal Carboxylate SaltPrimary or Secondary AmineHBTU / Hünig's baseCarboxamide organic-chemistry.orgresearchgate.net
1H-Indole-2-carboxylic acidAmineNot specifiedIndole-2-carboxamide nih.govresearchgate.net

Transesterification Processes

The ester group of this compound can be exchanged through transesterification. This reaction is typically carried out in the presence of an alkoxide corresponding to the desired alcohol. For instance, treatment of this compound with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) leads to the formation of mthis compound. Current time information in Bogota, CO.mdpi.com This process occurs when attempting N-alkylation under these specific basic conditions, highlighting the competitive nature of transesterification versus N-H deprotonation. Current time information in Bogota, CO.mdpi.com

The reaction proceeds by the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the more thermodynamically stable methyl ester.

Table 1: Transesterification of this compound Current time information in Bogota, CO.mdpi.com
ReactantReagents and ConditionsProductYield
This compoundNaOMe, Methanol, Stirring for 1 hourMthis compound89%

Ester Hydrolysis to 1H-Indole-2-Carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 1H-indole-2-carboxylic acid, is a fundamental transformation achieved through ester hydrolysis. This reaction is typically performed under basic conditions.

A common method involves the use of aqueous potassium hydroxide (B78521) (KOH) in a solvent such as acetone (B3395972). mdpi.com The reaction can be carried out at room temperature or with heating to drive it to completion. The process begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is followed by the elimination of an ethoxide ion, which is then protonated to ethanol. The resulting carboxylate salt is subsequently acidified in a separate workup step to yield the final carboxylic acid. mdpi.com

Notably, this hydrolysis can occur as a competing reaction during N-alkylation attempts, especially when using aqueous base and prolonged reaction times or higher temperatures. mdpi.com For instance, when attempting the N-alkylation of this compound with amyl bromide using aqueous KOH in acetone over an extended period, a significant amount of 1H-indole-2-carboxylic acid is produced alongside the N-alkylated product. mdpi.com Furthermore, the N-alkylated esters can be intentionally hydrolyzed to their corresponding N-alkylated carboxylic acids by increasing the amount of aqueous KOH and heating the reaction mixture. mdpi.com Another effective method for this hydrolysis utilizes lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. ttuhsc.edu

Table 2: Selected Conditions for the Hydrolysis of this compound
SubstrateReagents and ConditionsProductYieldReference
This compoundaq. KOH, Acetone1H-Indole-2-carboxylic acidDetected as a byproduct mdpi.com
Ethyl 1-allyl-1H-indole-2-carboxylateaq. KOH, Acetone, Reflux for 1 hour1-Allyl-1H-indole-2-carboxylic acidHigh mdpi.com
Ethyl 1-benzyl-1H-indole-2-carboxylateaq. KOH, Acetone, Reflux for 1 hour1-Benzyl-1H-indole-2-carboxylic acidHigh mdpi.com
5-tert-Butyl-1H-indole-2-carboxylic acid ethyl esterLiOH monohydrate, THF/Water, Room temperature5-tert-Butyl-1H-indole-2-carboxylic acidNot specified ttuhsc.edu

Alkylation Reactions

N-Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can be alkylated using various alkylating agents under basic conditions. mdpi.com The presence of the electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H proton, facilitating its removal by a base. mdpi.com

A successful method for N-alkylation involves the use of aqueous potassium hydroxide (KOH) in acetone. mdpi.com This system allows for the efficient synthesis of N-alkylated products in good yields. For example, reacting this compound with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone at room temperature affords the corresponding N-alkylated esters, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, respectively, in excellent yields. mdpi.com The reaction with less reactive alkylating agents like amyl bromide requires a longer reaction time under the same conditions. mdpi.com

Another set of conditions for N-alkylation employs potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF), often with the addition of sodium iodide to facilitate the reaction, particularly with alkyl chlorides. mdpi.com

Table 3: N-Alkylation of this compound and its Derivatives
SubstrateAlkylating AgentBase and SolventProductYieldReference
This compoundAllyl bromideaq. KOH, AcetoneEthyl 1-allyl-1H-indole-2-carboxylateExcellent mdpi.com
This compoundBenzyl bromideaq. KOH, AcetoneEthyl 1-benzyl-1H-indole-2-carboxylateExcellent mdpi.com
This compoundAmyl bromideaq. KOH, AcetoneEthyl 1-pentyl-1H-indole-2-carboxylateNot specified mdpi.com
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylateAllyl chlorideK₂CO₃, NaI, DMFEthyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate90% mdpi.com

C-Alkylation at the Indole Core

While N-alkylation is a common reaction, the indole core of this compound can also undergo electrophilic substitution, primarily at the C3 position, which is the most nucleophilic carbon in the indole ring. orgsyn.org The presence of the electron-withdrawing group at C2 deactivates the ring somewhat compared to indole itself, but the C3 position remains sufficiently reactive for certain electrophilic substitution reactions.

One important example of C-alkylation is the Vilsmeier-Haack formylation. This reaction introduces a formyl group (-CHO) at the C3 position. For instance, ethyl 4,6-dichloro-1H-indole-2-carboxylate can be formylated at the C3 position using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This provides a versatile intermediate, ethyl 3-formyl-4,6-dichloro-1H-indole-2-carboxylate, which can be used in further synthetic transformations. ttuhsc.edunih.gov

Another key C-alkylation reaction is the Mannich reaction. This aminomethylation reaction introduces a dialkylaminomethyl group at the C3 position. The reaction of substituted ethyl 1H-indole-2-carboxylates with formaldehyde (B43269) and a secondary amine, such as morpholine, yields the corresponding ethyl 3-(dialkylaminomethyl)-1H-indole-2-carboxylates. nih.gov

Furthermore, Friedel-Crafts-type acylation can also occur at the C3 position. For example, the reaction of this compound with ethoxalyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) results in the introduction of an ethoxycarbonylcarbonyl group at the C3 position, yielding ethyl 3-ethoxycarbonylcarbonylindole-2-carboxylate. clockss.org

Table 4: C-Alkylation Reactions of this compound Derivatives
SubstrateReaction TypeReagents and ConditionsProductReference
Ethyl 4,6-dichloro-1H-indole-2-carboxylateVilsmeier-Haack FormylationPOCl₃, DMFEthyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate nih.gov
Substituted-1H-indole-2-carboxylic acid ethyl estersMannich ReactionFormaldehyde, MorpholineEthyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates nih.gov
This compoundFriedel-Crafts AcylationEthoxalyl chloride, AlCl₃, 1,2-dichloroethaneEthyl 3-ethoxycarbonylcarbonylindole-2-carboxylate clockss.org

Cyclization and Annulation Reactions

Formation of Fused Indole Systems

This compound and its derivatives are valuable precursors for the synthesis of more complex, fused indole systems. These reactions often involve an initial modification of the indole, such as N-alkylation, followed by an intramolecular cyclization step to build a new ring onto the indole framework.

One such example is the synthesis of pyrazino[1,2-a]indol-1(2H)-one derivatives. This process begins with the N-alkylation of this compound with a suitable electrophile, such as phenacyl bromide, to yield an intermediate like ethyl 1-(2-oxo-2-phenylethyl)-1H-indole-2-carboxylate. thieme-connect.de This intermediate then undergoes cyclization when treated with a source of ammonia (B1221849), such as ammonium (B1175870) acetate, upon heating. The reaction proceeds via the formation of an enamine or imine, followed by intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl, leading to the formation of the fused pyrazinone ring. thieme-connect.de

Another approach to fused systems involves the synthesis of 3,4-dihydro-1H- Current time information in Bogota, CO.nih.govoxazino[4,3-a]indoles. A multi-step sequence starting from this compound can be employed. The synthesis involves N-alkylation with an activated glycerol (B35011) carbonate, followed by hydrolysis of both the ester and the carbonate ring. The resulting 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid can then undergo an intramolecular Fischer-Speier esterification to form the fused oxazino-indole system. nih.govrsc.org

Aryl free radicals generated at the C7 position of ethyl indole-2-carboxylate (B1230498) derivatives bearing N-allyl or N-propargyl groups can also trigger intramolecular cyclizations to furnish pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives. mdpi.com

Table 5: Synthesis of Fused Indole Systems from this compound Derivatives
Starting MaterialReaction SequenceFused System FormedKey ReagentsReference
This compound1. N-alkylation with phenacyl bromide 2. CyclizationPyrazino[1,2-a]indol-1(2H)-one1. K₂CO₃, Acetone 2. Ammonium acetate, Microwave heating thieme-connect.de
This compound1. N-alkylation with tosyl glycerol carbonate 2. Hydrolysis 3. Intramolecular esterification3,4-Dihydro-1H- Current time information in Bogota, CO.nih.govoxazino[4,3-a]indol-1-one1. K₂CO₃, DMF 2. KOH, Ethanol 3. p-Toluenesulfonic acid, Toluene nih.govrsc.org
Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylateIntramolecular radical cyclizationPyrrolo[3,2,1-ij]quinolineBu₃SnH, AIBN, Benzene mdpi.com

Heterocyclization Reactions (e.g., Thiazole (B1198619) formation)

The this compound scaffold is a valuable precursor for the construction of fused and appended heterocyclic systems. A notable example is its use in the synthesis of indole-thiazole derivatives. The transformation is not direct and typically involves a multi-step sequence.

The process is initiated by converting the ethyl ester into a more reactive intermediate, such as indole-2-carbohydrazide, through hydrazinolysis. orgsyn.orggoogle.com This carbohydrazide (B1668358) is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization of the thiosemicarbazide, often facilitated by reaction with α-haloketones like phenacyl bromides, leads to the formation of the thiazole ring. mdpi.com This synthetic route provides access to N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides, which are of interest for their potential biological activities. mdpi.com

A summary of a typical reaction pathway is presented below:

StepReactant(s)Reagent(s)ProductPurpose
1This compoundHydrazine hydrate (N₂H₄·H₂O)1H-Indole-2-carbohydrazideConversion of ester to a reactive hydrazide
21H-Indole-2-carbohydrazideIsothiocyanate (e.g., KSCN/HCl)1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazideIntroduction of the thiourea (B124793) moiety required for the thiazole ring
31-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazideα-haloketone (e.g., phenacyl bromide)N'-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazideCyclization to form the 1,3-thiazole ring

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

While the indole C3 position is typically the most nucleophilic, metal-catalyzed cross-coupling reactions provide a powerful strategy for functionalization at various positions of the indole ring, provided a suitable handle, such as a halogen, is present. Substituted ethyl 1H-indole-2-carboxylates are valuable substrates for these transformations.

Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are widely used to form new carbon-carbon bonds. mdpi.comlibretexts.orgresearchgate.net For example, 3-iodoindole-2-carboxamide derivatives, which can be prepared from indole-2-carboxylic acid, undergo intramolecular Heck reactions to form polycyclic indole derivatives. researchgate.netthieme-connect.com This demonstrates the utility of halogenated indole-2-carboxylate systems in complex molecule synthesis. Similarly, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups. A carbonylative Suzuki coupling of a Boc-protected 3-bromoindole has been reported, showcasing the feasibility of forming C-C bonds at the C3 position to produce ketones. acs.org

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of diverse substituents around the indole core.

Reaction TypePosition(s)Coupling Partner(s)Catalyst (Typical)Product Type
Heck ReactionC3 (via 3-iodo derivative)Alkene (intramolecular)PalladiumPolycyclic Indoles
Suzuki CouplingC3 (via 3-bromo derivative)Boronic Acid / COPalladium3-Aroylindoles
Sonogashira CouplingGeneralTerminal AlkynePalladium/CopperAlkynylated Indoles

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the structural and conformational properties of ethyl 1H-indole-2-carboxylate in the solid state.

The crystal structure reveals that the this compound molecule is nearly planar. The planarity is quantified by a root-mean-square deviation (r.m.s.d.) of just 0.028 Å for the non-hydrogen atoms, indicating minimal distortion from a flat conformation. The indole (B1671886) ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, forms the core of the molecule, with the ethyl carboxylate substituent attached at the C2 position of the pyrrole ring.

The crystallographic data confirm the monoclinic crystal system with the space group P2₁/c. Detailed parameters of the unit cell are presented in the table below.

Interactive Table: Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical formulaC₁₁H₁₁NO₂
Molar mass ( g/mol )189.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
β (°)104.454 (13)
Volume (ų)982.1
Z (molecules/unit cell)4
Temperature (K)170
Radiation typeMo Kα
Wavelength (Å)0.71073

In the solid state, this compound molecules engage in significant intermolecular interactions, primarily driven by hydrogen bonding. The compound crystallizes as a hydrogen-bonded dimer. This dimerization occurs through O···H—N hydrogen bonds formed between the indole N—H group of one molecule and the keto oxygen atom of the carboxylate group of a neighboring molecule.

These interactions lead to the formation of centrosymmetric R²₂(10) ring motifs. The hydrogen bond between the indole nitrogen (N1) and the carbonyl oxygen (O2) is characterized by an N···O separation of 2.877 (3) Å. The crystal structure does not exhibit any significant π–π stacking interactions.

Interactive Table: Hydrogen-Bond Geometry (Å, °)
D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1···O2¹0.84(3)2.08(3)2.877(3)158(3)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution, providing detailed information about the connectivity and chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals for both the indole core and the ethyl ester group. The aromatic region shows distinct multiplets for the protons on the benzene ring (H4, H5, H6, H7) and a signal for the lone proton on the pyrrole ring (H3). The ethyl group gives rise to a typical triplet for the methyl protons and a quartet for the methylene (B1212753) protons, showing their coupling relationship. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum is equally informative. It shows signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. The spectrum also reveals distinct signals for the two carbons of the ethyl group and the nine carbons of the indole ring system. Based on data from closely related indole-2-carboxylate (B1230498) esters, the chemical shifts can be reliably assigned.

Interactive Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
Position¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)
1 (NH)~11.9 (br s)-
2-~127.5
3~7.18 (s)~108.3
3a-~127.2
4~7.66 (d, J=7.8)~122.5
5~7.09 (dd, J=7.8, 7.2)~120.7
6~7.27 (dd, J=8.4, 7.2)~125.1
7~7.49 (d, J=8.4)~113.1
7a-~137.9
C=O-~162.0
O-CH₂~4.30 (q, J=7.1)~61.0
CH₃~1.30 (t, J=7.1)~14.5

Note: Assignments for the indole ring are based on the reported data for Mthis compound, which exhibits very similar electronic properties.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry and spatial proximity of atoms within a molecule. For a molecule like this compound, which is largely planar and lacks stereocenters, extensive stereochemical analysis via NOESY is generally not required for primary structural confirmation. Consequently, specific NOESY studies for this compound are not prominently featured in the scientific literature. However, other 2D techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the ethyl group's CH₂ and CH₃ protons, and HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly with their attached carbon atoms, confirming the assignments listed above.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₁₁NO₂.

HRMS analysis of the protonated molecule, [M+H]⁺, yields a precise mass-to-charge ratio (m/z) that can be compared against a calculated theoretical value. MS/MS fragmentation data further confirms the structure by showing characteristic bond cleavages. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak and key fragment ions corresponding to the loss of parts of the ethyl ester group.

Interactive Table: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₁NO₂
Exact Mass189.0790 u
[M+H]⁺ Precursor m/z190.0863
Key MS/MS Fragments of [M+H]⁺
m/z 162Loss of ethylene (B1197577) (C₂H₄)
m/z 144Loss of ethanol (B145695) (C₂H₅OH)
Key GC-MS (EI) Fragments
m/z 189Molecular Ion [M]⁺
m/z 143Loss of ethoxy radical (•OC₂H₅)
m/z 115Subsequent loss of carbon monoxide (CO)

Infrared (IR) Spectroscopy Characterization

The analysis of the spectrum reveals the presence of key structural features. A significant absorption is observed in the region of 3300-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. The presence of the ester functional group is confirmed by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically appearing around 1700 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester group are expected in the 1200-1300 cm⁻¹ region. The aromatic nature of the indole ring is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Detailed research findings from the spectroscopic analysis of this compound are summarized in the following data table. This table provides a breakdown of the observed absorption peaks and their corresponding functional group assignments, offering a comprehensive vibrational fingerprint of the molecule.

Interactive Data Table: Infrared (IR) Spectroscopy Data for this compound

Absorption Peak (cm⁻¹)Functional GroupVibrational Mode
~3350N-H (Indole)Stretching
~3100-3000C-H (Aromatic)Stretching
~2980C-H (Aliphatic)Stretching
~1705C=O (Ester)Stretching
~1550C=C (Aromatic)Stretching
~1460C-H (Aliphatic)Bending
~1240C-O (Ester)Stretching
~1100C-NStretching
~750C-H (Aromatic)Out-of-plane Bending

The interpretation of this data confirms the successful synthesis and purity of this compound. The presence of the N-H stretch validates the indole core, while the strong carbonyl and C-O stretches are definitive indicators of the ethyl ester group. The aromatic and aliphatic C-H vibrations further complete the structural characterization provided by the infrared spectrum.

In Vitro Biological Activity and Mechanistic Investigations of Derivatives

Antimicrobial Efficacy (In Vitro Studies)

The indole (B1671886) nucleus is a crucial scaffold in medicinal chemistry, with its derivatives showing promising antimicrobial activity against a variety of microorganisms. nih.govnih.gov

Derivatives of indole-2-carboxamide have demonstrated notable antibacterial activity. A study on 5-bromoindole-2-carboxamides revealed high efficacy against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Certain compounds in this series (7a–c) exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, with activity higher than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. researchgate.net

Another synthetic indole derivative, SMJ-2, showed significant potency against a wide range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA), Enterococcus faecalis, and Enterococcus faecium, with MIC values between 0.25 and 2 µg/mL. nih.gov Its ineffectiveness against Gram-negative bacteria was attributed to the outer membrane, as its activity was enhanced when combined with a membrane permeabilizer. nih.gov

Furthermore, ciprofloxacin-indole hybrids have been developed to combat antibacterial resistance. One such hybrid, compound 8b, displayed excellent activity with MIC values from 0.0625 to 1 μg/mL, showing four-fold more potency than ciprofloxacin against S. aureus CMCC 25923. nih.gov However, some ester and amide derivatives of indole-2-carboxylic acid were found to be inactive against E. coli, P. aeruginosa, and S. aureus. fabad.org.tr Indole-2-carboxamides have also been identified as having pan-mycobacterial activity, showing effectiveness against various mycobacterial pathogens like M. abscessus and M. tuberculosis, while having no clinically relevant activity against S. aureus or P. aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of Ethyl 1H-indole-2-carboxylate Derivatives

Compound/DerivativeBacterial Strain(s)Activity (MIC)Reference
5-bromoindole-2-carboxamides (7a-c)E. coli, P. aeruginosa0.35–1.25 μg/mL researchgate.net
SMJ-2Gram-positive bacteria (MRSA, E. faecalis)0.25–2 µg/mL nih.gov
Ciprofloxacin-indole hybrid (8b)S. aureus CMCC 259230.0625 µg/mL nih.gov
CIP–indole 2Gram-positive and Gram-negative strains0.5 to 8 μg/mL nih.gov

Indole derivatives have also been investigated for their antifungal properties, particularly against Candida species, which are a significant cause of fungal infections. mdpi.com A series of novel indole and indoline (B122111) derivatives demonstrated good antifungal effects on azole-resistant Candida albicans. nih.gov Further investigation revealed that one compound, S18, inhibits biofilm formation and hyphal growth in C. albicans. nih.gov

In a study of new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties, several compounds showed excellent antifungal activity against Candida krusei and moderate activity against C. albicans. nih.gov The most effective compounds (1b, 2b-d, and 3b-d) had MIC values of 3.125 µg/mL against C. albicans. nih.gov The indole-triazole derivative 3d, in particular, was identified as a promising lead for a novel antifungal agent, with a broad spectrum of activity (MIC values of 3.125-50 µg/mL) against tested microorganisms. nih.gov

However, other studies on 1H-indole-2-carboxamide derivatives found that while carboxylic acid and ester forms were synthesized, they exhibited weak antifungal activity compared to standard drugs. researchgate.net

Table 2: In Vitro Antifungal Activity of this compound Derivatives

Compound/DerivativeFungal Strain(s)Activity (MIC)Reference
Indole-triazole derivatives (1b, 2b-d, 3b-d)C. albicans3.125 µg/mL nih.gov
Indole-triazole derivative (3d)Various microorganisms3.125-50 µg/mL nih.gov
Compound S18Azole-resistant C. albicansInhibits biofilm and hyphae growth nih.gov

Antiproliferative and Antitumor Activities (In Vitro Cytotoxicity)

The indole scaffold is a key component in many compounds with antiproliferative and antitumor activities. nih.govresearchgate.net

A novel class of indole-2-carboxylate (B1230498) derivatives was evaluated for antiproliferative activity against HepG2, A549, and MCF7 cancer cell lines. nih.govresearchgate.net Two compounds, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l), showed more potent activity than the reference drugs, with IC50 values ranging from 3.78 ± 0.58 to 24.08 ± 1.76 μM. nih.govresearchgate.net

In another study, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were tested against MCF-7, A549, and HCT116 cell lines. mdpi.com Compound 4e emerged as the most active, with IC50 values of 0.57, 3.49, and 1.95 µM against MCF7, A549, and HCT116 cells, respectively. mdpi.com Similarly, new 2-(thiophen-2-yl)-1H-indole derivatives showed selective cytotoxicity against the HCT-116 cell line, with compounds 4g, 4a, and 4c displaying potent activity with IC50 values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov

Further research on indole-6-carboxylate ester derivatives identified compounds 4a and 6c as the most potent antiproliferative agents against HepG2, HCT-116, and A549 cancer cells. nih.gov Among α-cyano indolylchalcones, compounds 9b and 9f were effective against the HCT116 cell line with IC50 values of 4.84 and 4.89 µM, while compounds 8e and 9c were potent against A549 cells with IC50 values of 2.09 and 1.65 µM. researchgate.net

Table 3: In Vitro Cytotoxicity of this compound Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e)HepG2, A549, MCF73.78 - 24.08 µM nih.govresearchgate.net
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l)HepG2, A549, MCF73.78 - 24.08 µM nih.govresearchgate.net
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e)MCF-70.57 µM mdpi.com
A5493.49 µM
HCT1161.95 µM
2-(thiophen-2-yl)-1H-indole derivative (4g)HCT-1167.1 µM/ml nih.gov
α-cyano indolylchalcone (9c)A5491.65 µM researchgate.net
α-cyano indolylchalcone (9b)HCT1164.84 µM researchgate.net

Indole derivatives are recognized as a versatile foundation for discovering kinase inhibitors, which are crucial targets in cancer therapy. nih.govnih.gov A series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized and evaluated for their in vitro inhibitory activity against Glycogen synthase kinase-3β (GSK-3β), a multifunctional serine/threonine protein kinase. Several compounds showed promising to excellent inhibitory activity. asianpubs.orgresearchgate.net

Indole-2-carboxamides have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). rsc.org Compounds 5c and 5g inhibited CDK2 with IC50 values of 46 and 33 nM, respectively. rsc.org Another study focused on indole-2-carboxamides as multi-target antiproliferative agents, with compound Va showing the highest inhibitory activity against EGFR (IC50 = 71 nM). nih.gov These compounds also demonstrated good inhibitory activity against VEGFR-2, with IC50 values as low as 1.10 nM. nih.gov

A newly designed 1H-indole derivative (compound 7) exhibited a potent prohibitory effect against VEGFR-2 with an IC50 value of 25 nM, which was lower than the reference drug sorafenib (B1663141) (35 nM). mdpi.com Additionally, indole-6-carboxylate derivatives have been developed as inhibitors of EGFR and VEGFR-2 tyrosine kinases, with compound 4a showing the highest EGFR inhibitory activity and compound 6c being the most effective against VEGFR-2. nih.gov

Table 4: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeKinase TargetActivity (IC50)Reference
Indole-2-carboxamide (Va)EGFR71 nM nih.gov
Indole-2-carboxamide (Ve)VEGFR-21.10 nM nih.gov
Indole-2-carboxamide (5g)CDK233 nM rsc.org
1H-indole derivative (Compound 7)VEGFR-225 nM mdpi.com
Ethyl 2-carboxylate-5-monosubstitued 1H-indole derivativesGSK-3βPromising to excellent inhibition asianpubs.orgresearchgate.net

Anti-Inflammatory Effects

The indole nucleus is a component of various compounds that possess anti-inflammatory properties. nih.govresearchgate.net Research into novel indole carboxamide derivatives has included screening for anti-inflammatory potential. One study found that a synthesized derivative demonstrated a 73.02% inhibition in an anti-inflammatory evaluation. theaspd.com The carboxamide functional group is considered a significant linker in designing such bioactive molecules due to its stability and hydrogen-bonding capacity. researchgate.net Furthermore, indole-2-carboxamides have been explored as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target for developing novel anti-inflammatory agents. mdpi.com

Antiviral Activities

The integrase enzyme of the human immunodeficiency virus type 1 (HIV-1) is a crucial target for antiviral therapy. rsc.org Indole-2-carboxylic acid and its derivatives have been identified as novel inhibitors of the strand transfer step of HIV-1 integrase. rsc.orgplu.mx The indole nucleus of these compounds is capable of chelating with the two Mg²⁺ ions within the active site of the integrase enzyme. rsc.orgresearchgate.net

Through optimization of the indole-2-carboxylic acid scaffold, a series of derivatives were synthesized and evaluated. rsc.org One such derivative, compound 17a , demonstrated marked inhibition of integrase with an IC50 value of 3.11 μM. rsc.orgresearchgate.net Binding mode analysis of this compound revealed that the introduction of a C6 halogenated benzene (B151609) ring could effectively bind with the viral DNA through a π–π stacking interaction. rsc.orgresearchgate.net Further structural optimizations led to the development of derivative 20a , which exhibited a significantly increased integrase inhibitory effect, with an IC50 value of 0.13 μM. plu.mxnih.gov This enhanced activity was attributed to the introduction of a long branch on the C3 position of the indole core, which improved the interaction with a hydrophobic cavity near the active site of the integrase. plu.mxnih.gov

Table 2: HIV-1 Integrase Strand Transfer Inhibition by Indole-2-Carboxylic Acid Derivatives

Compound IC50 (μM)
17a 3.11
20a 0.13

Derivatives of ethyl 1H-indole-carboxylate have also been investigated for their activity against the Hepatitis C virus (HCV). A series of ethyl 1H-indole-3-carboxylates were prepared and evaluated in Huh-7.5 cells. nih.govsci-hub.se Many of these compounds exhibited anti-HCV activities at low concentrations. nih.govsci-hub.se

Specifically, the inhibitory effects on both the entry and replication stages of the HCV life cycle were assessed. Compound 9a(2) was identified as the most potent among the tested series, with IC50 values of 5 µM for entry inhibition and 3 µM for replication inhibition. sci-hub.se The selectivity indices for this compound were greater than 10 for entry and greater than 16.7 for replication. sci-hub.se Another compound, 9b(1) , also showed notable activity with selectivity indices of greater than 6.25 for entry and greater than 16.7 for replication. sci-hub.se

Table 3: Anti-HCV Activity of Ethyl 1H-indole-3-carboxylate Derivatives

Compound Entry Inhibition IC50 (μM) Replication Inhibition IC50 (μM) Selectivity Index (Entry) Selectivity Index (Replication)
9a(2) 5 3 >10 >16.7
9b(1) Not Reported Not Reported >6.25 >16.7
9a(3) Not Reported Not Reported >6.25 Not Reported

Receptor Modulation and Antagonism

The cannabinoid CB1 receptor, a G-protein coupled receptor, is a key component of the endocannabinoid system. nih.gov Derivatives of this compound, specifically indole-2-carboxamides, have been identified as allosteric modulators of the CB1 receptor. nih.govresearchgate.net These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. nih.gov

One of the prototypical allosteric modulators from this class is Org 27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.govnih.gov In equilibrium binding assays, Org 27569 was shown to significantly increase the binding of the CB1 receptor agonist [³H]CP 55,940, indicating a positive cooperative allosteric effect. nih.govrealmofcaring.org Conversely, it caused a decrease in the binding of the CB1 receptor inverse agonist [³H]SR 141716A, suggesting a limited negative binding cooperativity. nih.govrealmofcaring.org Despite enhancing agonist binding, Org 27569 and related compounds act as insurmountable antagonists of receptor function, reducing the maximum effect (Emax) of CB1 receptor agonists in functional assays. nih.govrealmofcaring.org

Structure-activity relationship studies have further explored the indole-2-carboxamide scaffold. researchgate.net For instance, carboxamides 13 (with a dimethylamino group) and 21 (with a piperidinyl group) at the 4-position of the phenethyl moiety and a chlorine atom at the 5-position of the indole, demonstrated potent stimulatory activity on CB1 agonist binding with EC50 values of 50 nM and 90 nM, respectively. researchgate.net

Table 4: Allosteric Modulation of CB1 Receptor by Indole-2-carboxamide Derivatives

Compound Effect on Agonist Binding Functional Activity EC50 (nM) for Stimulatory Activity
Org 27569 Positive cooperativity Insurmountable antagonist Not Reported
13 Stimulatory Not Reported 50
21 Stimulatory Not Reported 90

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that play a significant role in conditions such as asthma and allergic rhinitis by acting on CysLT receptors. nih.govwikipedia.org Derivatives of 1H-indole-2-carboxylic acid have been developed as selective antagonists for the CysLT1 receptor. nih.gov

A study focusing on 3-substituted 1H-indole-2-carboxylic acid derivatives led to the identification of a highly potent and selective CysLT1 antagonist. nih.gov The compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k ), exhibited an IC50 value of 0.0059 ± 0.0011 μM for the CysLT1 receptor. nih.gov Its selectivity for CysLT1 over the CysLT2 receptor was demonstrated by its much higher IC50 value of 15 ± 4 μM for the latter. nih.gov Zafirlukast is another example of an indole derivative that functions as a selective CysLT1 antagonist. wikipedia.org

Table 5: CysLT1 Receptor Antagonism by Indole-2-carboxylic Acid Derivatives

Compound CysLT1 IC50 (μM) CysLT2 IC50 (μM)
17k 0.0059 ± 0.0011 15 ± 4

Glycine-Binding Site Antagonism

Derivatives of indole-2-carboxylic acid have been identified as potent antagonists at the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov The potentiation of the NMDA-gated current by glycine is competitively and specifically inhibited by these compounds. nih.gov In environments with low glycine concentrations, compounds like indole-2-carboxylic acid can entirely block the NMDA response, which suggests that the binding of a glycine site agonist is a prerequisite for channel activation. nih.gov

A series of indole-2-carboxylates featuring various chains at the C-3 position of the indole nucleus has been synthesized and assessed for their in vitro affinity. nih.gov One notable derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, demonstrated a nanomolar affinity for the glycine binding site with a pKi value of 8.5. nih.gov This compound acts as an antagonist at the glycine binding site and shows high selectivity for this site over other glutamate (B1630785) receptors like NMDA, AMPA, and kainate binding sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis of these derivatives indicated that the affinity (pKi value) for the glycine binding site is influenced by the properties of substituents on the terminal phenyl ring of the C-3 side chain. nih.gov Specifically, the analysis suggested that the terminal phenyl ring likely fits into a nonhydrophobic pocket of a defined size. nih.gov

Antioxidant Properties (In Vitro Assays)

Certain ester and amide derivatives of indole-2-carboxylic acid have demonstrated significant antioxidant capabilities in various in vitro assays. fabad.org.tr The antioxidant efficacy is notably influenced by the substitution at the 2-position of the indole structure. fabad.org.tr

DPPH Free Radical Scavenging Activity

The ability of this compound derivatives to scavenge free radicals has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay measures the decrease in absorbance at 517 nm as the DPPH radical is reduced by an antioxidant. nih.gov

Studies on C-3 substituted indole derivatives, such as gramine, have shown that modifications at this position significantly impact antiradical activity. nih.gov The heterocyclic nitrogen atom in the indole ring, with its free electron pair, acts as a key redox center. nih.gov The mechanism of scavenging can involve either a single electron transfer (SET) from the nitrogen atom or the transfer of a hydrogen atom from the N-H group to stabilize the DPPH radical. nih.gov For instance, certain synthesized ester and amide derivatives of indole-2-carboxylic acid showed scavenging effects against DPPH radicals. fabad.org.tr Similarly, a series of indole-2-carboxamide and 3-acetamide derivatives were tested, with N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide emerging as a potent DPPH inhibitor. tandfonline.com

CompoundConcentrationDPPH Scavenging Activity (%)Reference
Compound 5 (Ester derivative)Not SpecifiedEffective fabad.org.tr
Compound 6 (Amide derivative)Not SpecifiedEffective fabad.org.tr
N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide (8)10-4 MMost Potent Inhibitor in Series tandfonline.com
Gramine (1)0.1 mg/mL5% nih.gov
Derivative 110.1 mg/mL>30% nih.gov
Derivative 120.1 mg/mL>35% nih.gov

Metal Chelating Abilities (e.g., Fe2+)

The ability of this compound derivatives to chelate metal ions is another important aspect of their antioxidant properties. The chelation of ferrous ions (Fe²⁺) can prevent them from participating in Fenton-type reactions that generate harmful hydroxyl radicals.

A study evaluating new ester and amide derivatives of indole-2-carboxylic acid found that all tested compounds exhibited powerful Fe²⁺ chelating activity, even more so than the standard chelating agent Ethylenediaminetetraacetic acid (EDTA). fabad.org.tr

Compound SeriesFe²⁺ Chelating Activity ComparisonReference
Ester and Amide derivatives of indole-2-carboxylic acid (Compounds 1-6)More powerful than EDTA fabad.org.tr
C-3 Substituted Indole DerivativesVarying activity, some compounds reaching ~60% nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological functions and for guiding the design of more potent and selective compounds.

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole core and its associated side chains.

For glycine-binding site antagonism , a QSAR analysis revealed that the affinity (pKi) decreases with increased lipophilicity and steric bulk of substituents on the terminal phenyl ring of the C-3 side chain. Conversely, affinity increases with electron-donating resonance effects from groups in the para position of that same phenyl ring. nih.gov

In the context of antiproliferative activity , SAR studies on 1H-indole-2-carboxamides have shown that small, aliphatic, electron-donating groups (like methyl, cyclopropyl, ethyl, or methoxy) at the 5'-position of the indole core are favored for potency. acs.org In contrast, electron-withdrawing groups such as halogens or a trifluoromethyl group in the same position lead to inactivity. acs.org For activity as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring enhance potency. nih.gov

Regarding antioxidant activity , the presence of multiple hydroxyl groups on an arylidene ring attached to an indole-2-carbohydrazide scaffold correlates with higher antioxidant capacity. unica.it Derivatives with two or three hydroxyl groups were found to be the most active in their series. unica.it

Critical Structural Requirements for Specific Receptor Interactions

For antagonism at the glycine-binding site , the SAR suggests a refined pharmacophore model where the terminal phenyl ring of the C-3 side chain of indole-2-carboxylates occupies a nonhydrophobic pocket of limited dimensions. nih.gov This highlights the importance of the spatial arrangement and electronic properties of the C-3 substituent for effective receptor interaction.

For interaction with the cannabinoid CB1 receptor , where some indole-2-carboxamides act as allosteric modulators, specific structural features are critical. Key requirements include a specific chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and a terminal phenyl ring, and the nature of the amino substituent on that phenyl ring. acs.org These elements significantly affect both binding affinity (KB) and binding cooperativity (α). acs.org For example, piperidinyl or dimethylamino groups at the 4-position of the terminal phenyl ring were found to be preferable for CB1 activity, and the carboxamide functionality itself was deemed essential. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking simulates the interaction between a small molecule (ligand), such as ethyl 1H-indole-2-carboxylate, and a macromolecule, typically a protein. This technique predicts the preferred orientation and binding affinity of the ligand when bound to the target's active site.

The indole-2-carboxylic acid scaffold is a key feature in the design of inhibitors for various enzymes, including HIV-1 integrase. While studies may focus on the broader class of indole-2-carboxylic acid derivatives, the insights are relevant to the ethyl ester form.

HIV-1 Integrase: Molecular docking studies have shown that indole-2-carboxylic acid derivatives can act as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The predicted binding mode reveals that the indole (B1671886) core and the C2 carboxyl group are crucial for activity. These moieties chelate with the two essential Mg2+ ions within the enzyme's active site. This metal-chelating interaction is a hallmark of many successful integrase inhibitors. The introduction of different substituents on the indole core can further enhance binding by interacting with nearby hydrophobic pockets.

While specific molecular docking studies focusing solely on this compound against Hypoxia-inducible factor 1-alpha (HIF-1α) are not extensively detailed in the reviewed literature, the general indole scaffold is widely investigated for various biological roles, including antitumor activities, which can be related to pathways involving HIF-1α.

The analysis of interactions between the ligand and protein residues provides a deeper understanding of the binding mechanism. For the indole-2-carboxylate (B1230498) scaffold docked into HIV-1 integrase, the key interactions involve:

Metal Chelation: The most significant interaction is the chelation between the electronegative heteroatoms of the ligand (the carboxyl oxygen atoms and the indole nitrogen) and the two Mg2+ ions in the active site.

Hydrophobic Interactions: The indole ring itself can form hydrophobic interactions with nonpolar amino acid residues within the binding pocket, contributing to the stability of the complex.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming interactions with nearby amino acid residues.

These interactions collectively anchor the molecule within the active site, leading to the inhibition of the enzyme.

Drug-Likeness and Physicochemical Property Predictions

In silico tools are used to predict the physicochemical properties of molecules and assess their "drug-likeness," which helps in evaluating their potential as therapeutic agents. These predictions are often based on established rules like Lipinski's Rule of Five.

Several physicochemical properties for this compound have been computed. These predictions suggest that the molecule generally possesses favorable drug-like characteristics. For example, studies on related indole derivatives have shown compliance with Lipinski's Rule of Five, indicating potential for good oral bioavailability.

Below is an interactive table summarizing the predicted physicochemical properties for this compound.

PropertyPredicted ValueReference
Molecular Weight189.21 g/mol
XLogP33.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count3
Topological Polar Surface Area42.1 Ų

This data is computationally generated and provides an estimate of the compound's properties.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed information about the electronic structure, molecular geometry, and reactivity of a molecule. Studies on this compound using the B3LYP/6-311++G(d,p) basis set have elucidated several key properties.

Molecular Geometry: Calculations have optimized the bond lengths and bond angles of the molecule. For instance, the C10=O11 bond length is calculated to be 1.216 Å, confirming its double bond character, while the C2-C10 bond length (1.465 Å) is elongated due to the electron-withdrawing nature of the carboxylic group.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and intramolecular interactions. This analysis can explain the stability arising from hyperconjugative interactions within the molecule.

The table below presents selected optimized geometrical parameters from quantum chemical calculations.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.385N1-C2-C3109.29
C2-C31.389C2-C3-C9107.67
C2-C101.465N1-C2-C10118.31
C10-O111.216C3-C2-C10132.30
C10-O121.355O11-C10-O12124.50

Data obtained from calculations at the B3LYP/6-311++G(d,p) level of theory.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Following molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex and analyze the conformational changes that may occur upon binding.

For inhibitors of HIV-1 integrase, MD simulations can confirm the stability of the binding mode predicted by docking. These simulations can show that the key interactions, such as the chelation with Mg2+ ions and hydrogen bonds with active site residues, are maintained over the simulation period, reinforcing the credibility of the docking results. The simulations also provide insights into the flexibility of the ligand within the binding pocket and the dynamic nature of the interactions.

Applications in Advanced Materials and Other Scientific Fields Non Clinical

Precursors for Dyes and Pigments

The indole (B1671886) nucleus is a fundamental component of naturally occurring pigments and serves as a structural motif for synthetic dyes. While direct applications of ethyl 1H-indole-2-carboxylate in large-scale commercial dyes are not widely documented, its derivatives are central to the synthesis of important pigments, particularly those inspired by nature.

A prominent example is the connection to eumelanin (B1172464), the primary brown-to-black pigment in humans. nih.gov The main monomeric units of eumelanin are 5,6-dihydroxyindoles, most notably 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govrsc.org Scientific research has demonstrated that derivatives like ethyl 5,6-dimethoxy-2-carboxylate can be elaborated to create DHICA-inspired small molecules. nih.govrsc.org These synthetic pathways allow researchers to generate novel molecules based on the DHICA scaffold, which is prone to auto-oxidation in its natural form. nih.gov By starting with a more stable, methoxy-protected ethyl ester, scientists can perform various chemical modifications, such as regioselective halogenation and Suzuki coupling reactions, to build complex aryl-substituted indole structures before deprotection to reveal the functional dihydroxyindole core. nih.gov

The resulting eumelanin-like materials are under investigation for their unique antioxidant and photoprotective properties, which could be harnessed in dermo-cosmetic applications. nih.gov The synthesis of these pigments from carboxybutanamide derivatives of DHICA has been shown to yield materials with intense UVA-visible absorption and favorable solubility in polar solvents. nih.gov

Furthermore, the general structure of indole derivatives makes them potential candidates for the synthesis of other classes of dyes, such as azo dyes. The synthesis of azo dyes typically involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. unb.canih.gov The electron-rich nature of the indole ring system makes it a suitable coupling partner in such reactions, offering a pathway to novel chromophores.

Integration into Functional Materials Science

The indole scaffold, accessible through precursors like this compound, is being integrated into various functional materials due to its unique electronic, optical, and chemical properties.

Chelating Agents: Research has been conducted on the synthesis of tris-indole compounds, for which this compound serves as a starting material. researchgate.netnih.govresearchgate.net These molecules are explored as potential chelating agents—compounds that can bind to metal ions. researchgate.netnih.govresearchgate.net The ability to sequester metal ions is a critical function in various fields, from environmental remediation to the development of specialized chemical sensors. nih.gov

Bio-inspired Electronics and Polymers: The study of eumelanin, derived from indole-2-carboxylic acid structures, has expanded into materials science. nih.gov Natural and synthetic eumelanins are being investigated for a range of applications, including organic electronics and batteries. nih.gov The semiconducting properties of these indole-based polymers are of significant interest. Additionally, indole-based dicarboxylate monomers have been synthesized and polymerized with bio-based aliphatic diols to create novel aromatic polyesters. acs.org These materials exhibit enhanced thermal stability and higher glass-transition temperatures compared to conventional polyesters, which is attributed to the rigid, aromatic nature of the indole unit. acs.org

The functionalization of this compound allows for the creation of a diverse range of derivatives. Through reactions such as alkylation at the nitrogen atom or conversion of the ester group to a hydrazide, a wide array of functionalized indoles can be synthesized. mdpi.comresearchgate.net These new molecules, featuring different substituents and reactive groups, serve as building blocks for more complex materials and polymers.

Role in Catalysis Research as Ligands or Scaffold Components

The rigid bicyclic structure of the indole ring makes it an attractive scaffold for the development of ligands and components in catalytic systems, particularly in the field of asymmetric catalysis where precise three-dimensional control is essential.

Scaffolds for Asymmetric Catalysis: The indole framework is considered a promising scaffold for the creation of chiral ligands used in transition-metal catalysis. acs.orgsnnu.edu.cn Enantiomerically enriched indole derivatives are valuable intermediates in the synthesis of bioactive compounds and natural products. acs.org The indole-2-carboxylate (B1230498) structure can be systematically modified to attach coordinating groups that can bind to a metal center, while the indole ring itself can be substituted to fine-tune the steric and electronic environment around the catalytic site. This approach is crucial for designing catalysts that can control the stereochemical outcome of a chemical reaction.

Interaction with Metal Catalysts: Research has shown that indole-2-carboxylic acid, which can be derived from this compound by hydrolysis, participates in catalytic reactions not just as a substrate but also through interaction with the catalyst. For instance, the addition of indole-2-carboxylic acid to terminal alkynes can be catalyzed by ruthenium and gold complexes. mdpi.com In these processes, the carboxylic acid and the N-H group of the indole ring can both react, demonstrating the multifunctional nature of the molecule in a catalytic cycle. mdpi.com The development of such catalytic transformations is important for creating complex organic molecules like enol esters from simple starting materials. mdpi.com

The indole ring is a common structural element in various biologically active compounds, and its incorporation into catalytic systems is an active area of research. nih.gov The ability to synthesize functionalized indoles from simple precursors like this compound provides chemists with the tools to build sophisticated molecular architectures for catalysis and materials science. beilstein-journals.org

Conclusion and Future Research Directions

Summary of Current Research Accomplishments

Research surrounding ethyl 1H-indole-2-carboxylate has achieved significant milestones, particularly in the realms of synthesis and medicinal chemistry. The development of robust synthetic protocols, such as the Fischer indole (B1671886) synthesis and modern transition metal-catalyzed cyclizations, has made this scaffold readily accessible. nih.govorgsyn.org A primary research focus has been its utilization as a starting material for the synthesis of a diverse array of more complex indole derivatives.

Key accomplishments in the functionalization of this compound include:

N-Alkylation and N-Arylation: Successful methods for the substitution at the indole nitrogen have been developed, allowing for the introduction of various alkyl and aryl groups, which is crucial for tuning the electronic and steric properties of the molecule. mdpi.comresearchgate.net

C3-Functionalization: The C3 position of the indole ring is highly nucleophilic and has been a primary site for electrophilic substitution, leading to a wide range of 3-substituted indole-2-carboxylates. clockss.org

Derivatization of the Ester Group: The ethyl ester at the 2-position has been converted into other functional groups, such as carboxylic acids, amides, and hydrazides, further expanding the chemical space accessible from this starting material. mdpi.comresearchgate.net

From a medicinal chemistry perspective, derivatives of this compound have been identified as promising scaffolds for a multitude of biological targets. These compounds have been investigated for their potential as:

Inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), p38 MAP kinase, and HIV-1 integrase. rsc.orgnih.govchemicalbook.com

Antagonists for the cannabinoid CB1 receptor and CRTH2 receptor. chemicalbook.com

Antiproliferative agents against various cancer cell lines. chemicalbook.commdpi.com

The table below summarizes some of the key research findings related to the derivatization of this compound.

Derivative ClassSynthetic ApproachBiological Target/Application
N-Alkylated Indole-2-carboxylatesReaction with alkyl halides in the presence of a base. mdpi.comPrecursors for various bioactive molecules.
Indole-2-carboxamidesAmide coupling of the corresponding carboxylic acid. rsc.orgAntitubercular and antitumour agents. rsc.org
3-Substituted Indole-2-carboxylatesElectrophilic substitution at the C3 position. nih.govModulators of various biological pathways.
Pyridazino[4,5-b]indolesCyclization reactions of 3-formylindole derivatives. nih.govAntimicrobial agents. nih.gov

Unexplored Synthetic Avenues and Methodological Advancements

Recent breakthroughs in C-H activation and functionalization present a significant opportunity for the direct modification of the indole core, potentially bypassing the need for pre-functionalized starting materials. bioengineer.org The selective functionalization of less reactive positions of the indole ring, such as C4, C5, C6, and C7, remains a challenge and an area ripe for exploration. bioengineer.org

Furthermore, the application of novel technologies such as flow chemistry and photoredox catalysis could offer new ways to synthesize and functionalize indole-2-carboxylates with improved control over reaction conditions and access to novel chemical transformations. researchgate.net The development of asymmetric syntheses to produce enantiomerically pure indole-2-carboxylate (B1230498) derivatives is also a critical area for future research, especially for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Identification of Novel Biological Targets and Therapeutic Potential (pre-clinical)

The therapeutic potential of this compound derivatives is far from fully exploited. While research has identified several promising biological targets, a vast number of proteins and pathways remain to be investigated. High-throughput screening of indole-2-carboxylate libraries against a wider range of biological targets could uncover novel therapeutic applications.

Pre-clinical studies have demonstrated the potential of indole-2-carboxylic acid derivatives as dual inhibitors of enzymes like IDO1 and TDO, which are implicated in tumor immunotherapy. nih.gov Further pre-clinical evaluation of optimized lead compounds from this class is warranted. Similarly, derivatives have shown promise as inhibitors of HIV-1 integrase, offering a potential new strategy for the treatment of HIV/AIDS. rsc.orgnih.gov

Future pre-clinical research should focus on:

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of promising indole-2-carboxylate derivatives.

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of these compounds in relevant animal models of disease.

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

The table below highlights some of the pre-clinical therapeutic targets for derivatives of indole-2-carboxylic acid.

Biological TargetTherapeutic AreaKey Findings
Indoleamine 2,3-dioxygenase 1 (IDO1) / Tryptophan 2,3-dioxygenase (TDO)OncologyDerivatives identified as potent dual inhibitors. nih.gov
HIV-1 IntegraseInfectious DiseaseIndole-2-carboxylic acid scaffold shown to effectively inhibit strand transfer. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)Neurological Disorders, DiabetesCertain derivatives exhibit inhibitory activity. researchgate.netasianpubs.org
Cannabinoid Receptor 1 (CB1)Neurological and Metabolic DisordersIndole-2-carboxamides act as allosteric modulators.

Prospects for Development in Material Sciences and Catalysis

The application of this compound and its derivatives in material sciences is a relatively underexplored area with significant potential. The indole nucleus is known for its interesting photophysical and electronic properties, which could be harnessed in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through functionalization of the indole core and the carboxylate group makes this scaffold particularly attractive for materials design.

In the field of catalysis, indole-based ligands have been used in transition metal catalysis. The development of chiral indole-2-carboxylate derivatives as ligands for asymmetric catalysis is a promising avenue for future research. These ligands could find applications in a variety of stereoselective transformations.

Challenges and Opportunities in Indole-2-Carboxylate Research

The field of indole-2-carboxylate research is not without its challenges. The selective functionalization of the benzene (B151609) ring of the indole nucleus in the presence of the more reactive pyrrole (B145914) ring remains a significant synthetic hurdle. bioengineer.org Overcoming this challenge will require the development of novel and highly selective synthetic methodologies.

In medicinal chemistry, challenges include optimizing the drug-like properties of indole-2-carboxylate derivatives, such as solubility and metabolic stability, to translate in vitro potency into in vivo efficacy. acs.org The potential for off-target effects and toxicity must also be carefully evaluated.

Despite these challenges, the opportunities in this field are vast. The continued exploration of the chemical space around the indole-2-carboxylate scaffold is likely to yield new compounds with novel biological activities and material properties. The interdisciplinary nature of this research, spanning organic synthesis, medicinal chemistry, and materials science, will be a key driver of future innovation. The development of new synthetic tools and a deeper understanding of the structure-activity and structure-property relationships will undoubtedly unlock the full potential of this versatile class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.